Bacteriocin divergicin M35 is a novel antimicrobial peptide produced by the bacterium Carnobacterium divergens strain M35, which was isolated from frozen smoked mussels. This compound belongs to the class IIa bacteriocins, characterized by their non-lanthionine structure and leaderless peptides. Divergicin M35 exhibits significant activity against various Gram-positive bacteria, particularly Listeria monocytogenes, making it a potential candidate for food preservation and safety applications.
Divergicin M35 is derived from Carnobacterium divergens M35, a strain isolated from seafood, specifically from the St. Lawrence River in Canada. The classification of divergicin M35 as a class IIa bacteriocin is based on its structural characteristics, which include a relatively small molecular weight (approximately 4518 Da) and a specific amino acid sequence consisting of 43 residues with four cysteine residues that form disulfide bonds. This classification aligns with the general characteristics of class IIa bacteriocins, which are known for their broad-spectrum antimicrobial activity against closely related bacterial species .
The synthesis of divergicin M35 occurs during the late exponential phase of bacterial growth and reaches peak production in the early stationary phase. The methods employed for isolating and purifying divergicin M35 include:
The molecular structure of divergicin M35 has been elucidated through mass spectrometry, revealing a molecular mass of 4518.75 Da and a pI value of 8.3, indicating a positive net charge (+3). The amino acid sequence features four cysteine residues at positions 10, 15, 25, and 43, which are crucial for the formation of disulfide bonds that stabilize the structure . The sequence homology analysis shows an 80.5% similarity with divercin V41 and an 80% similarity with bavaricin MN, underscoring its classification within class IIa bacteriocins .
Divergicin M35 exhibits specific sensitivity to proteolytic enzymes, being susceptible to pronase E, alpha-chymotrypsin, and proteinase K while resistant to trypsin. This sensitivity profile suggests that divergicin M35 may undergo proteolytic cleavage under certain conditions, which could influence its biological activity . Additionally, divergicin M35 can withstand thermal treatments up to 121 degrees Celsius for 30 minutes without losing its antimicrobial properties, indicating its potential stability in food processing environments .
The mechanism of action of divergicin M35 primarily involves its interaction with target bacterial membranes. It disrupts the integrity of Listeria monocytogenes cells by forming pores or channels within the membrane, leading to cytoplasmic leakage and cell death. This process is facilitated by the amphiphilic nature of divergicin M35, allowing it to insert into lipid bilayers effectively . The bacteriocin's activity is enhanced by its ability to recognize specific receptors on sensitive bacteria, which may involve hydrophobic interactions between the peptide and membrane components .
Divergicin M35 displays several notable physical and chemical properties:
These properties contribute to its functionality as an antimicrobial agent in food products .
Divergicin M35 has significant potential applications in food safety and preservation due to its potent antilisterial activity. It can be utilized as a natural preservative in seafood products that typically do not undergo adequate heat treatment. Furthermore, research suggests that divergicin M35 could be developed into biopreservatives or therapeutic agents against foodborne pathogens . Its ability to inhibit Listeria monocytogenes makes it particularly valuable in protecting vulnerable populations from foodborne illnesses associated with this pathogen.
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